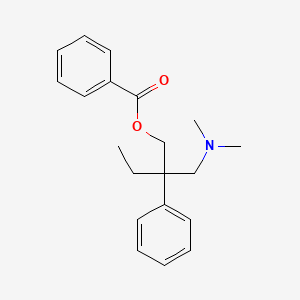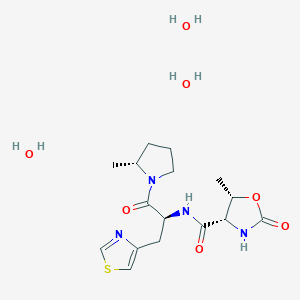
Benzobutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzobutamine is a chemical compound with the molecular formula C20H25NO2 It is known for its unique structure and properties, which have made it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzobutamine typically involves a multi-step process. One common method includes the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzobutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzobutamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors and modulating the activity of certain enzymes. This interaction leads to a cascade of biochemical events that result in the observed physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: A local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic with structural similarities to Benzobutamine.
Tetracaine: Known for its potent anesthetic effects, structurally related to this compound.
Uniqueness
Unlike other similar compounds, this compound has shown promise in a broader range of scientific research areas, making it a versatile compound for further study .
Propriétés
| 3562-48-9 | |
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17/h5-14H,4,15-16H2,1-3H3 |
Clé InChI |
YFAKHWQTDGNFFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




